Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549-R Cells): 80-Fold Superiority over Gallium Acetylacetonate vs. 13-Fold for the Co-Identified Lead
In the primary identification study, compound 5476423 (the target compound) and compound 7919469 (a naphthalene-tetrazole scaffold) were identified as the two lead compounds from eight series of virtual screening hits directed at an AXL kinase homology model [1]. In anti-proliferative assays using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 achieved an 80-fold increase in potency relative to gallium acetylacetonate (GaAcAc), whereas compound 7919469 achieved a 13-fold increase. Absolute IC₅₀ values against R-cells are reported in the full text (abstract states fold-change values; the full article contains the underlying IC₅₀ dataset). The 6.2-fold potency advantage of the target compound over the co-identified lead (80-fold vs. 13-fold over the same baseline) is a direct head-to-head finding from a single experimental series. Additionally, treatment with compound 5476423 significantly suppressed AXL protein expression in R-cells, which showed elevated AXL expression compared to gallium-sensitive S-cells [1].
| Evidence Dimension | Fold-increase in anti-proliferative potency vs. GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc (compound 5476423) |
| Comparator Or Baseline | Compound 7919469 (naphthalene-tetrazole): 13-fold increased potency vs. GaAcAc. Baseline: Gallium acetylacetonate (GaAcAc), reference gallium compound. |
| Quantified Difference | 6.2-fold greater relative potency (80/13) for the target compound vs. the co-identified lead compound 7919469 |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 cells (R-cells); anti-proliferative assay; compounds identified via virtual screening against AXL kinase homology model; AXL protein expression measured post-treatment. |
Why This Matters
This is the sole published direct comparator dataset for this compound; it unequivocally demonstrates that within the same screening cascade, the pyrazolo[4,3-c]quinoline scaffold bearing the specific 8-Cl/4-ClPh/4-EtPh substitution pattern outperforms a naphthalene-tetrazole scaffold by a factor of ~6 in overcoming gallium resistance—a quantitative basis for selecting this compound over the alternative lead for follow-up studies in gallium-refractory lung cancer models.
- [1] M. O. Oyewumi, A. Alazizi, S. Liva, L. Lin, W. J. Geldenhuys. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 2014, 24(18), 4553–4556. DOI: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
